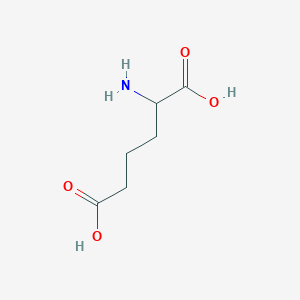

2-Aminohexanedioic acid

Overview

Description

Aminoadipic acid, also known as 2-aminohexanedioic acid, is an organic compound that plays a significant role in the metabolism of lysine. It is an intermediate in the lysine degradation pathway and is involved in various biochemical processes. Aminoadipic acid has been studied for its potential as a biomarker for diabetes and other metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminoadipic acid can be synthesized through several methods. One common route involves the oxidation of lysine. The process typically includes the following steps:

Oxidation of Lysine: Lysine is oxidized to form allysine.

Conversion to Aminoadipic Acid: Allysine is further oxidized to produce aminoadipic acid.

The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperatures and pH levels .

Industrial Production Methods

In industrial settings, aminoadipic acid is produced through microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce lysine, which is then converted to aminoadipic acid through enzymatic reactions. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Transamination Reactions

2-Aminohexanedioic acid participates in enzymatic transamination processes, serving as a substrate for aminotransferases. This reaction involves the transfer of its α-amino group to α-ketoglutarate, forming glutamate and a corresponding α-keto acid derivative (likely 2-oxoadipic acid).

Key Features :

-

Catalysts : Requires pyridoxal phosphate (PLP) as a cofactor for transaminase activity.

-

Equilibrium : Favors glutamate production under physiological conditions.

-

Biological Role : Critical in lysine degradation pathways and mitochondrial metabolism .

Oxidation and Carbonyl Stress Pathways

This compound is both a product and mediator of oxidative reactions involving lysyl residues in proteins:

Key Findings :

-

Elevated 2-AAA in human skin collagen correlates with diabetes, aging, and renal failure .

-

Plasma 2-AAA levels predict diabetes risk (4-fold higher risk in top quartile) .

Enzymatic Inhibition

This compound acts as a competitive inhibitor of glutamine synthetase (GS), an enzyme critical for glutamate metabolism:

| Parameter | Value | Experimental Model | Reference |

|---|---|---|---|

| Inhibition constant (Kᵢ) | 209 µM | Murine glial cell assays | |

| Biological effect | Disrupted glutamate homeostasis → neurotoxicity | In vitro brain slice studies |

Mechanistic Insights :

-

Binds to the glutamate-binding site of GS, blocking ATP-dependent conversion of glutamate to glutamine.

-

Accumulates in glial cells, exacerbating excitotoxicity in neurological disorders .

Thermal and pH-Dependent Stability

Reaction conditions significantly influence 2-AAA’s stability and reactivity:

Synthetic Applications :

-

Dimethyl sulfoxide (DMSO) improves reaction yields in peptide synthesis involving 2-AAA.

Biological Decarboxylation

In the lysine degradation pathway, 2-AAA undergoes enzymatic decarboxylation to form glutaryl-CoA, a step impaired in 2-aminoadipic aciduria:

Pathway :

Genetic Evidence :

Reactivity in Metabolic Pathways

Recent studies highlight 2-AAA’s role in modulating energy metabolism:

-

β3-Adrenergic Receptor (β3AR) Activation : 2-AAA enhances lipolysis and thermogenesis in adipose tissue, reducing obesity in high-fat diet models .

-

Insulin Secretion : Potentiates glucose-stimulated insulin secretion in pancreatic β-cells (EC₅₀ = 50 µM) .

Analytical Detection Methods

Quantification of 2-AAA employs advanced chromatographic and mass spectrometric techniques:

This synthesis of chemical reactivity and biological interactions underscores this compound’s dual role as a metabolic intermediate and a mediator of pathophysiological processes. Its involvement in transamination, oxidative stress, and enzymatic modulation positions it as a critical molecule in both basic biochemistry and clinical research.

Scientific Research Applications

Overview

2-Aminohexanedioic acid is a key intermediate in the lysine degradation pathway and plays a significant role in various metabolic processes. It has been identified as a biomarker for diabetes risk and has implications in neurobiology due to its effects on glutamate transport.

Biomarker for Diabetes Risk

This compound has been shown to be a strong predictor of type 2 diabetes. Elevated levels of this compound are associated with increased risk factors for diabetes, making it a potential biomarker for early detection and management strategies.

- Study Findings : A study indicated that individuals with higher concentrations of this compound had a significantly greater risk of developing diabetes (odds ratio: 1.181) .

Metabolic Studies

Research on the metabolism of lysine has highlighted the role of this compound in various biochemical pathways. It is involved in the conversion processes that lead to the production of other metabolites.

- Metabolic Pathway : The compound is synthesized from lysine through enzymatic reactions involving saccharopine and allysine, ultimately leading to acetoacetate .

Neurobiology

In neurobiological studies, this compound has been identified as an inhibitor of glutamate synthetase, which can lead to gliotoxicity in astrocytes. This property makes it relevant in research related to neurodegenerative diseases.

- Cellular Effects : The inhibition of glutamate transport can influence cell signaling pathways and gene expression related to neuronal health .

Industrial Applications

The compound is also utilized in the production of biodegradable polymers and other industrial chemicals, showcasing its versatility beyond biological applications.

Case Studies

Diabetes Risk Assessment

A comprehensive analysis revealed that serum levels of this compound are stable and can be measured effectively for diabetes risk assessment. Optimal sample volume for analysis is suggested to be around 200 µL for accurate reanalysis .

Neurobiological Implications

Research has shown that the presence of this compound can affect astrocytic function negatively, leading to potential implications for conditions such as Alzheimer's disease where glutamate dysregulation is a factor .

Mechanism of Action

Aminoadipic acid exerts its effects through several mechanisms:

Inhibition of Glutamate Transport: It inhibits the transport of glutamate, which can affect neurotransmission and other cellular processes.

Modulation of Glucose Homeostasis: Aminoadipic acid has been shown to modulate glucose levels, making it relevant in studies related to diabetes and metabolic disorders

Redox Regulation: It plays a role in redox regulation, particularly in plants, where it is involved in the response to oxidative stress.

Comparison with Similar Compounds

Aminoadipic acid can be compared with other similar compounds such as:

Glutamic Acid: Both are involved in amino acid metabolism, but glutamic acid is primarily a neurotransmitter.

Lysine: Aminoadipic acid is an intermediate in the degradation of lysine.

Allysine: A direct oxidation product of aminoadipic acid, involved in cross-linking collagen and elastin.

Uniqueness

Aminoadipic acid is unique due to its dual role in both lysine degradation and its potential as a biomarker for metabolic disorders. Its ability to modulate glucose homeostasis and inhibit glutamate transport sets it apart from other amino acids .

Similar Compounds

- Glutamic Acid

- Lysine

- Allysine

Biological Activity

2-Aminohexanedioic acid, commonly referred to as aminoadipic acid (CAS: 542-32-5), is a significant metabolite in the lysine degradation pathway. This compound plays a crucial role in various biological processes and has been linked to several health conditions, particularly metabolic disorders. This article delves into its biological activity, mechanisms of action, and implications for health based on diverse research findings.

Metabolism and Biosynthesis

Lysine Degradation

Aminoadipic acid is produced during the catabolism of lysine through the saccharopine pathway. The conversion process involves several enzymatic reactions:

- Lysine to Saccharopine : Lysine is first converted to saccharopine.

- Saccharopine to Aminoadipic Acid : Through the action of specific enzymes, saccharopine is further degraded to aminoadipic acid.

- Final Products : Aminoadipic acid is ultimately metabolized into acetoacetate, a ketone body that can enter energy metabolism pathways.

Biosynthesis in Microorganisms

In certain fungi and bacteria, aminoadipic acid serves as a precursor in lysine biosynthesis, highlighting its importance in microbial metabolism. The reverse pathway involves transamination and reduction reactions that regenerate lysine from aminoadipic acid.

Neurotransmitter Modulation

Aminoadipic acid has been shown to interact with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. It acts as an antagonist, potentially reducing excitotoxicity associated with excessive glutamate signaling in the brain. This activity has implications for neuroprotection and may be relevant in conditions such as epilepsy and neurodegenerative diseases .

Diabetes and Metabolic Disorders

Recent studies have identified aminoadipic acid as a biomarker for diabetes risk. In a nested case-control study involving participants from the Framingham Heart Study, individuals with elevated levels of 2-aminoadipic acid exhibited more than a fourfold increased risk of developing diabetes compared to those with lower levels . The compound appears to modulate glucose homeostasis by:

This dual role suggests that aminoadipic acid could serve as both a predictive biomarker for diabetes and a potential therapeutic target for managing glucose levels.

Case Studies and Research Findings

-

Diabetes Risk Assessment

A longitudinal study indicated that elevated levels of aminoadipic acid were associated with pre-diabetic conditions in rats, suggesting its potential utility as an early indicator of metabolic dysfunction . -

Neuroprotective Effects

Research has demonstrated that aminoadipic acid can inhibit the production of kynurenic acid, another neuroactive compound linked to excitatory neurotransmission regulation. This inhibition may provide insights into potential therapeutic applications for conditions characterized by excitotoxicity . -

Oxidative Stress Marker

Elevated aminoadipic acid levels have been observed in conditions such as aging, diabetes, and renal failure, indicating its role as a marker of oxidative stress. Chronic high levels can lead to metabolic acidosis and other adverse health effects .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Implications |

|---|---|---|

| NMDA Receptor Antagonism | Reduces excitotoxicity | Potential neuroprotective effects |

| Diabetes Biomarker | Modulates glucose homeostasis | Early indicator for diabetes risk |

| Oxidative Stress Marker | Elevated in metabolic disorders | Associated with adverse health outcomes |

Q & A

Q. Basic: What are the recommended methods for synthesizing and purifying 2-Aminohexanedioic acid in laboratory settings?

Answer:

Synthesis typically involves enzymatic or chemical routes. For chemical synthesis, a common method is the Strecker synthesis using α-ketoglutaric acid derivatives and ammonia, followed by hydrolysis . Purification often employs recrystallization from aqueous ethanol, as the compound has limited solubility in cold water (0.745 mol/L at 20°C) but higher solubility at elevated temperatures . Chromatographic methods (e.g., reverse-phase HPLC) are critical for isolating enantiomers (D/L forms), given its role as a lysine metabolite .

Q. Basic: How can researchers accurately quantify this compound in biological samples?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Use deuterated internal standards (e.g., DL-2-Aminoadipic acid-[2,5,5-d3]) to correct for matrix effects . For validation, ensure linearity across 0.1–100 µM with a limit of detection (LOD) < 0.05 µM. Pre-column derivatization with AccQ-Tag reagents improves sensitivity in UV-based HPLC .

Q. Basic: What are the solubility and stability profiles of this compound under varying experimental conditions?

Answer:

Solubility in water is temperature-dependent: 0.745 mol/L (20°C) and 0.838 mol/L (131°C) . The compound degrades above 206°C and is stable in neutral buffers (pH 6–8) for ≤48 hours. Avoid prolonged exposure to light, which induces racemization in enantiomeric forms .

Q. Advanced: How does this compound participate in lysine metabolism, and what experimental models validate its metabolic flux?

Answer:

In lysine catabolism, it is a key intermediate in the saccharopine pathway. Isotopic tracing with [13C]-labeled lysine in murine hepatocytes or Saccharomyces cerevisiae cultures can map metabolic flux . Knockout models (e.g., AASS gene deletion) or inhibitors like L-cycloserine are used to study pathway disruptions .

Q. Advanced: What statistical approaches resolve contradictions in metabolite data involving this compound?

Answer:

For conflicting biomarker studies (e.g., AUC discrepancies in ROC analysis), apply mixed-effects models to account for clustered data (e.g., repeated measurements per subject) . Multiple imputation handles missing data without biasing AUC estimates . Validate findings using bootstrapping (≥1,000 iterations) .

Q. Advanced: How do stereoisomers (D- vs. L-2-Aminohexanedioic acid) differentially affect biochemical assays?

Answer:

D-2-Aminohexanedioic acid (CAS 7620-28-2) acts as a competitive inhibitor of glutamine synthetase in E. coli, while the L-form (CAS 1118-90-7) is inert . Enantioselective analysis requires chiral columns (e.g., Crownpak CR-I) or enzymatic assays using L-amino acid oxidase .

Q. Advanced: What safety protocols are essential for handling this compound in live-cell experiments?

Answer:

Wear nitrile gloves, lab coats, and eye protection (GHS Category 1A/1B skin sensitizer) . In case of spills, use inert adsorbents (e.g., quartz sand) and dispose via hazardous waste channels. For in vitro studies, maintain concentrations ≤10 mM to avoid cytotoxicity .

Q. Basic: What are the validated analytical standards for this compound in NMR and MS workflows?

Answer:

Use USP-grade DL-2-Aminoadipic acid (CAS 542-32-5) with ≥98% purity (validated by CP and atom % D for deuterated forms) . For NMR, reference spectra in D2O at 600 MHz should show δ 1.6–2.2 ppm (methylene protons) and δ 3.4 ppm (α-CH) .

Q. Advanced: How can researchers model the acid-base behavior of this compound in non-aqueous solvents?

Answer:

Employ potentiometric titration in DMSO or ethanol, using pKa values (carboxyl: ~2.1 and ~4.3; amino: ~9.8) . Computational tools like MarvinSketch predict speciation curves, validated against experimental data from CRC handbooks .

Q. Advanced: What experimental designs mitigate batch variability in this compound synthesis?

Answer:

Implement design of experiments (DoE) with factors like reaction temperature (60–100°C), pH (6–8), and ammonia concentration. Central composite designs optimize yield (typically 70–85%) . Use ANOVA to identify significant factors (p<0.05) and control via PAT (Process Analytical Technology) tools .

Properties

IUPAC Name |

2-aminohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIFNHCXNCRBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862154 | |

| Record name | alpha-Aminoadipic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-32-5 | |

| Record name | α-Aminoadipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Aminoadipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoadipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Aminoadipic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoadipic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOADIPIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K7B1OED4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.